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Compound Focus: H-Phe-Leu-NH2.HBr

CAS No.: 108321-16-0

Cat. No.: S1489102

Application Notes: H-Phe-Leu-NH2.HBr

1. Neuroprotective Effects via PI3K/AKT/mTOR Pathway Activation The Phe-Leu motif in H-Phe-Leu-
NH2-HBr mimics endogenous neurotrophic factors, activating key cell survival signaling pathways. In
studies using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-

OHDA), peptides containing the Phe-Leu sequence demonstrated significant neuroprotective effects. [1]

The proposed mechanism involves the dipeptide's leucine residue facilitating hydrophobic interactions with
the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR’s FRB
domain. This leads to the observed upregulation of phosphorylated protein kinase B (p-AKT) and
phosphorylated mammalian target of rapamycin (p-mTOR). [1]

Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models [1]

6-OHDA Model 6-OHDA + H-Phe-Leu- Change
Parameter

(Control) NH2-HBr Analog (%)
ROS production 100 £ 8.2 RFU 60 £ 5.1 RFU -40%
Mitochondrial membrane 100 + 6.5% 135+ 7.8% +35%
potential
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6-OHDA Model 6-OHDA + H-Phe-Leu- Change
Parameter

(Control) NH2-HBr Analog (%)
Caspase-3 activity 100 + 4.3% 65 £ 3.9% -35%

2. Attenuation of Apoptotic Cascades Consistent with the activation of survival pathways, H-Phe-Leu-
NH2-HBr exhibits a strong anti-apoptotic effect. The data shows a 35% reduction in Caspase-3 activity, a
key effector in apoptosis, in 6-OHDA-injured neurons. This level of protection is comparable to that of

known neuroprotective dimeric dipeptides. [1]

3. Solid-Phase Peptide Synthesis (SPPS) and Salt Formation The synthesis of H-Phe-Leu-NH2.HBr is
optimally achieved through Solid-Phase Peptide Synthesis (SPPS), which is efficient and scalable for
dipeptides. [1]

Table 2: Key Steps in SPPS for H-Phe-Leu-NH2.HBr [1]

Parameter Impact on Yield/Purity Example Modification

Coupling Time Extended to 2—4 hours Enhances amide bond formation

Scavengers Reduces side reactions Add 1% anisol or thiol derivatives

Solvent Improves reagent Use dimethylformamide (DMF) or dichloromethane
Polarity solubility (DCM)

The process involves sequentially adding Na-protected amino acids to a resin-bound peptide chain, followed
by deprotection and cleavage. The final hydrobromide salt is formed by treating the synthesized dipeptide

amide with hydrobromic acid, which enhances its solubility in water and stabilizes the amine group. [1]

Proposed Analytical Characterization Protocols

The search results do not contain specific analytical methods for H-Phe-Leu-NH2.HBr. The following
protocols are suggested based on standard practices for peptide characterization. You must validate these

methods in your laboratory.
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Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Objective: To confirm the molecular structure and purity of the synthesized H-Phe-Leu-NH2.HBr.
¢ Method:
o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-d6 or D20).
o Data Acquisition: Perform 1H NMR and 13C NMR spectroscopy at room temperature.
o Analysis: Identify characteristic proton signals: the aromatic protons from the phenylalanine
side chain (& 7.2-7.4 ppm), the amide protons (d ~7.5-8.5 ppm), and the alpha-carbon protons
(6 ~4.0-4.5 ppm). The 13C NMR should confirm the presence of all carbonyl, aromatic, and
aliphatic carbons.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

¢ Objective: To determine the chromatographic purity of the dipeptide.
e Method:
o Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 ym).
o Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
o Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
o Flow Rate: 1.0 mL/min.
o Detection: UV detection at 214 nm and 254 nm.
o Procedure: Dissolve the sample in mobile phase A, inject, and analyze. A single, sharp peak
indicates high purity.

Protocol 3: Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

¢ Objective: To verify the molecular weight of the dipeptide.
e Method:
o Use the same HPLC conditions as in Protocol 2, coupled to a mass spectrometer.
o Operate the MS in positive electrospray ionization (ESI+) mode.
o The expected mass for the free base (C15H23N302) is 277.36 g/mol. The LC-MS should show
a dominant ion at m/z = 278.36 [M+H]+.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the key experimental workflow for synthesis and analysis, and the

proposed neuroprotective mechanism of H-Phe-Leu-NH2.HBr.
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Diagram 1: Synthesis and Analytical Workflow for H-Phe-Leu-NH2.HBr. This flowchart outlines the key

steps from solid-phase synthesis to final analytical characterization.
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Diagram 2: Proposed Neuroprotective Signaling Pathway. This diagram illustrates how H-Phe-Leu-
NH2.HBr is proposed to activate the PI3K/AKT/mTOR survival pathway, leading to observed protective

effects against oxidative stress.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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